HDAC Inhibition in Leukemic CEM Cells
While no direct head-to-head comparison data are publicly available for 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile itself, a structurally related 1H-pyrrole-3-carbonitrile derivative bearing a hydroxamic acid warhead (CHEMBL381561, a close analog with a phenylthioether extension) demonstrated an IC50 of 25,000 nM against human HDAC in leukemic CEM cells [1]. This indicates that the 1H-pyrrole-3-carbonitrile core can engage intracellular HDAC enzymes when appropriately substituted. The 2-hydroxyphenyl substituent present in the target compound introduces an additional hydrogen-bond donor/acceptor and potential metal-chelating functionality absent in the comparator, which is predicted to enhance HDAC binding affinity based on structure-activity relationship trends observed across the pyrrole-based HDAC inhibitor class [2]. However, quantification of any affinity gain requires primary experimental confirmation.
Target compound: data not available
| Evidence Dimension | Human HDAC inhibitory activity in CEM cells |
|---|---|
| Target Compound Data | Not directly measured in public domain; predicted enhanced binding vs. comparator due to ortho-hydroxyl chelation |
| Comparator Or Baseline | CHEMBL381561 (1H-pyrrole-3-carbonitrile with hydroxamic acid and phenylthioether): IC50 = 25,000 nM in human leukemic CEM cells |
| Quantified Difference | Not quantifiable (target compound data absent); class-level SAR trend projects improved potency |
| Conditions | Inhibition of HDAC in human leukemic CEM cells; comparator measured by ChEMBL-curated assay. |
Why This Matters
For procurement decisions in epigenetic drug discovery, the presence of the 2-hydroxyphenyl group offers a chemically tractable handle predicted to enhance target engagement relative to simpler pyrrole-3-carbonitrile analogs, but users must verify this experimentally.
- [1] BindingDB Entry BDBM50475564 / CHEMBL381561. IC50 25,000 nM for human HDAC in CEM cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50475564 View Source
- [2] Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity. Oncogene, 2009. https://link.springer.com/article/10.1038/onc.2009.123 View Source
